Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a synthetic organic compound with a molecular formula of C14H18N2O2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate
- 2-Amino-6-methylbenzothiazole
- Indole derivatives
Uniqueness
Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butyl and imino groups contribute to its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₄H₁₉N₂O₂S
- Molecular Weight : Approximately 278.37 g/mol
- Structural Features : It contains a benzothiazole ring and an imino group, which contribute to its reactivity and biological properties.
Biological Activities
Benzothiazole derivatives, including this compound, have been investigated for various biological activities. The specific activities of this compound are summarized below:
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties . Similar benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of certain microbial strains due to its unique structural features that allow for interaction with microbial cell membranes or metabolic pathways .
Anticancer Potential
The compound's structural components suggest potential applications in anticancer therapies . Benzothiazole derivatives have been known to interact with various biological targets involved in cancer progression. For instance, they may act as inhibitors of enzymes that are crucial for cancer cell proliferation or survival .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The imino group may facilitate binding to enzyme active sites.
- Cellular Pathway Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar benzothiazole derivatives is essential. The following table summarizes key features of related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2-(6-methyl-2-imino-benzothiazol)acetate | 1706456-78-1 | Contains a methyl group instead of butyl |
Ethyl 2-[5-chloro-thiophene-carbonyl]imino-benzothiazole | 83846–92–8 | Features a chlorinated thiophene moiety |
Methyl 2-(4-methoxybenzoyl)imino-benzothiazole | N/A | Incorporates a methoxybenzoyl substituent |
This comparison highlights the distinctiveness of this compound due to its specific butyl group and imino functionality .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of benzothiazole derivatives. For instance:
- Anticonvulsant Activity : A series of benzothiazole compounds demonstrated anticonvulsant effects in animal models without significant neurotoxicity .
- Cytotoxic Effects : Some derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231 .
These findings suggest that this compound may share similar therapeutic potentials.
Properties
Molecular Formula |
C14H18N2O2S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2/h6-8,15H,3-5,9H2,1-2H3 |
InChI Key |
STQHHMXMXVJRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC |
Origin of Product |
United States |
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